1-(Difluoromethyl)-3-methylbenzene CAS 1637371-42-6 chemical and physical properties
1-(Difluoromethyl)-3-methylbenzene CAS 1637371-42-6 chemical and physical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of the Difluoromethyl Group in Modern Chemistry
The difluoromethyl (CHF₂) group has emerged as a crucial structural motif in the design of novel pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, have made it a valuable tool for modulating the potency, metabolic stability, and pharmacokinetic profiles of bioactive molecules. 1-(Difluoromethyl)-3-methylbenzene (CAS 1637371-42-6) is a key building block within this chemical space, offering a versatile scaffold for the introduction of the difluoromethyl moiety onto an aromatic ring. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, and potential applications, empowering researchers to leverage its potential in their scientific endeavors.
Physicochemical Properties: A Data-Driven Overview
Precise experimental data for 1-(Difluoromethyl)-3-methylbenzene is not extensively documented in publicly available literature. However, by analyzing structurally related compounds, we can extrapolate a reliable set of estimated properties.
| Property | Value (Estimated) | Source/Rationale |
| Molecular Formula | C₈H₈F₂ | |
| Molecular Weight | 142.15 g/mol | |
| Appearance | Colorless liquid | Based on analogous simple aromatic fluorocarbons. |
| Boiling Point | ~150-160 °C | Extrapolated from the boiling points of toluene (111 °C) and 1,3-difluorobenzene (83 °C). The addition of the difluoromethyl group is expected to significantly increase the boiling point due to increased molecular weight and polarity.[1] |
| Density | ~1.1 g/mL | Estimated based on the densities of similar fluorinated aromatic compounds. |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). | General solubility characteristics of aromatic hydrocarbons. |
| Refractive Index | ~1.47 | Estimated from related compounds like 3-fluorotoluene (1.469). |
Spectroscopic Signature: Characterizing the Molecule
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¹H NMR: The proton NMR spectrum is expected to show a triplet for the -CHF₂ proton around δ 6.5-7.5 ppm due to coupling with the two fluorine atoms. The aromatic protons will appear in the range of δ 7.0-7.5 ppm, and the methyl protons will be a singlet around δ 2.3 ppm.
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¹³C NMR: The carbon of the -CHF₂ group will appear as a triplet in the range of δ 110-120 ppm due to one-bond coupling with the fluorine atoms. The aromatic carbons and the methyl carbon will have characteristic shifts.
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¹⁹F NMR: The fluorine NMR spectrum should exhibit a doublet for the two equivalent fluorine atoms, coupled to the proton of the difluoromethyl group.
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IR Spectroscopy: The infrared spectrum will show characteristic C-H stretching vibrations for the aromatic ring and the methyl group, as well as strong C-F stretching bands in the region of 1000-1200 cm⁻¹.
Synthesis and Mechanistic Insights: Accessing 1-(Difluoromethyl)-3-methylbenzene
The synthesis of 1-(Difluoromethyl)-3-methylbenzene can be achieved through various modern difluoromethylation methods. A common and effective approach involves the difluoromethylation of a suitable precursor, such as 3-methylbenzaldehyde, using a difluorocarbene source.
Experimental Protocol: Difluoromethylation of 3-Methylbenzaldehyde
This protocol is a representative example of how 1-(Difluoromethyl)-3-methylbenzene can be synthesized in a laboratory setting.
Diagram of the Synthetic Workflow:
Caption: A typical workflow for the synthesis of 1-(Difluoromethyl)-3-methylbenzene.
Step-by-Step Methodology:
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Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylbenzaldehyde (1.0 eq) and anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
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Cooling: Cool the reaction mixture to 0 °C in an ice bath.
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Addition of Reagent: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) to the stirred solution via the dropping funnel.
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Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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Quenching: Upon completion, carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x).
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Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate (Na₂SO₄).
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Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the pure 1-(Difluoromethyl)-3-methylbenzene.
Causality Behind Experimental Choices:
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Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the reaction of the moisture-sensitive DAST reagent with atmospheric water.
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Slow Addition at 0 °C: DAST is a highly reactive and exothermic reagent. Slow addition at a reduced temperature helps to control the reaction rate and prevent unwanted side reactions.
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Aqueous Workup with NaHCO₃: The quenching with a mild base like sodium bicarbonate neutralizes any remaining acidic byproducts from the reaction.
Applications and Future Prospects
While specific, large-scale industrial applications of 1-(Difluoromethyl)-3-methylbenzene are not yet widely reported, its value as a research chemical and building block is significant. The presence of both a difluoromethyl group and a methyl group on the benzene ring offers two distinct points for further functionalization, making it a versatile intermediate in organic synthesis.
Potential Areas of Application:
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Pharmaceuticals: The introduction of the difluoromethyl group can enhance the metabolic stability and cell permeability of drug candidates. This compound can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications.
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Agrochemicals: Similar to pharmaceuticals, the difluoromethyl group is a common feature in modern pesticides and herbicides, where it can improve efficacy and environmental persistence.
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Materials Science: Fluorinated aromatic compounds are used in the development of liquid crystals, polymers, and other advanced materials with unique properties.
Safety and Handling
No specific safety data sheet (SDS) for 1-(Difluoromethyl)-3-methylbenzene is readily available. However, based on the data for structurally similar compounds like toluene and other fluorinated aromatics, the following precautions should be taken:
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Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Hazards: Assumed to be flammable and may cause skin and eye irritation. Inhalation of vapors may cause respiratory tract irritation.
Logical Relationship of Safety Precautions:
Caption: Logical flow from potential hazards to appropriate safety measures.
Conclusion
1-(Difluoromethyl)-3-methylbenzene stands as a valuable, yet under-documented, building block in the expanding field of fluorine chemistry. This guide has provided a comprehensive, albeit partially extrapolated, overview of its properties, synthesis, and potential applications. As the demand for novel fluorinated compounds continues to grow, the importance of versatile intermediates like 1-(Difluoromethyl)-3-methylbenzene will undoubtedly increase, paving the way for new discoveries in medicine, agriculture, and materials science.
References
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ChemSrc. 1,3-Difluorobenzene. (2025). [Link]
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PubChem. Toluene. (2022). [Link]
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OPSIS AB. Toluene - C7H8. [Link]
